N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its unique structure, which includes a brominated phenylpropene moiety and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Hydrazide Formation: The reaction of the brominated intermediate with hydrazine to form the hydrazide.
Triazole Formation: The cyclization of the hydrazide with appropriate reagents to form the triazole ring.
Final Coupling: The coupling of the triazole-containing intermediate with the brominated phenylpropene moiety under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- **N’-[(1E,2Z)-2-iodo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
The uniqueness of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific brominated structure, which may confer unique reactivity and biological activity compared to its chloro or iodo analogs.
Properties
Molecular Formula |
C26H22BrN5OS |
---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H22BrN5OS/c1-19-12-14-21(15-13-19)25-30-31-26(32(25)23-10-6-3-7-11-23)34-18-24(33)29-28-17-22(27)16-20-8-4-2-5-9-20/h2-17H,18H2,1H3,(H,29,33)/b22-16-,28-17+ |
InChI Key |
JOAOVYPNIFOUOA-BSZFNXBBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C(=C/C4=CC=CC=C4)/Br |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC(=CC4=CC=CC=C4)Br |
Origin of Product |
United States |
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